Lipophilicity Differentiation: XLogP3 of 2.9 vs. 2.5 for 2-CF3 Analog and 1.8 for Non-CF3 Analog
5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole exhibits a computed XLogP3 of 2.9, which is 0.4 units higher than its positional isomer 5-(bromomethyl)-2-(trifluoromethyl)thiazole (XLogP3 = 2.5) and 1.1 units higher than the non-trifluoromethyl analog 5-(bromomethyl)-2-methyl-1,3-thiazole (logP = 1.8) [1][2][3]. This increased lipophilicity arises from the combined effect of the methyl group at the 2-position and the trifluoromethyl group at the 4-position [1].
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 5-(Bromomethyl)-2-(trifluoromethyl)thiazole: XLogP3 = 2.5; 5-(Bromomethyl)-2-methyl-1,3-thiazole: logP = 1.8 |
| Quantified Difference | +0.4 units vs. 2-CF3 isomer; +1.1 units vs. non-CF3 analog |
| Conditions | Computed XLogP3 values (PubChem) and experimental logP (Chembase) |
Why This Matters
Higher lipophilicity can improve membrane permeability and metabolic stability in drug candidates, directly influencing the selection of this building block over less lipophilic analogs.
- [1] PubChem. 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole. Compound Summary. CID 26597955. View Source
- [2] PubChem. 5-(Bromomethyl)-2-(trifluoromethyl)thiazole. Compound Summary. CID 15239219. View Source
- [3] Chembase. 5-(Bromomethyl)-2-methyl-1,3-thiazole. Physicochemical Properties. View Source
